molecular formula C15H21NO4S B7157066 N-(2,6-dimethyloxan-4-yl)-4-methylsulfonylbenzamide

N-(2,6-dimethyloxan-4-yl)-4-methylsulfonylbenzamide

Cat. No.: B7157066
M. Wt: 311.4 g/mol
InChI Key: KXZHCYKDDWDZNK-UHFFFAOYSA-N
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Description

N-(2,6-dimethyloxan-4-yl)-4-methylsulfonylbenzamide is a chemical compound that features a benzamide core structure substituted with a 2,6-dimethyloxan-4-yl group and a methylsulfonyl group

Properties

IUPAC Name

N-(2,6-dimethyloxan-4-yl)-4-methylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-10-8-13(9-11(2)20-10)16-15(17)12-4-6-14(7-5-12)21(3,18)19/h4-7,10-11,13H,8-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZHCYKDDWDZNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(O1)C)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethyloxan-4-yl)-4-methylsulfonylbenzamide typically involves the following steps:

    Formation of the 2,6-dimethyloxan-4-yl group: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the methylsulfonyl group: This step involves the sulfonylation of the benzamide core using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.

    Coupling of the two moieties: The final step involves coupling the 2,6-dimethyloxan-4-yl group with the sulfonylated benzamide under suitable conditions, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethyloxan-4-yl)-4-methylsulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzamide core can be reduced to form amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide core.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2,6-dimethyloxan-4-yl)-4-methylsulfonylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,6-dimethyloxan-4-yl)-4-methylsulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-dimethyloxan-4-yl)-4-methylsulfonylbenzamide is unique due to its combination of a benzamide core with both a 2,6-dimethyloxan-4-yl group and a methylsulfonyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

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